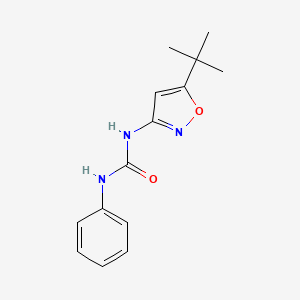
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea
Descripción general
Descripción
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, particularly for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties .
Métodos De Preparación
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Análisis De Reacciones Químicas
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea has been widely studied for its potential as a therapeutic agent. It has shown promise as an inhibitor of FLT3, a receptor tyrosine kinase that plays a critical role in the development and progression of acute myeloid leukemia . The compound has demonstrated significant anticancer activity in preclinical models, leading to complete tumor regression in xenograft models .
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea involves the inhibition of FLT3 phosphorylation, which is crucial for the survival and proliferation of cancer cells . By inhibiting this pathway, the compound induces apoptosis and reduces tumor growth . The molecular targets and pathways involved include the FLT3 receptor and downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways .
Comparación Con Compuestos Similares
1-(5-(tert-Butyl)isoxazol-3-yl)-3-phenylurea can be compared with other FLT3 inhibitors, such as AC220 (quizartinib), which has shown clinical efficacy in treating acute myeloid leukemia . this compound has demonstrated higher potency and selectivity in preclinical studies . Similar compounds include other isoxazole derivatives, which also exhibit a range of biological activities and therapeutic potential .
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)11-9-12(17-19-11)16-13(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGLVMKQMJKHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384632 | |
| Record name | ST50939513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55807-76-6 | |
| Record name | ST50939513 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


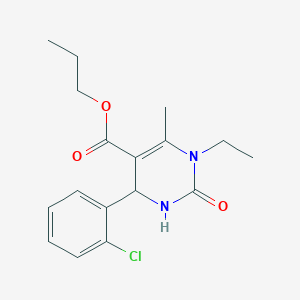
![N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B4913458.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide](/img/structure/B4913459.png)
![3-(dibenzo[b,d]furan-2-ylamino)-2-(4-methoxyphenyl)-1H-inden-1-one](/img/structure/B4913462.png)
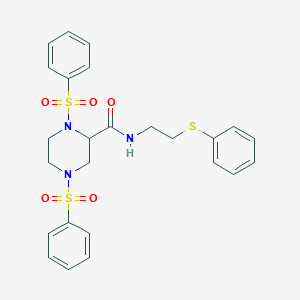
![methyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4913481.png)
![2,4-di-tert-butyl-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B4913496.png)
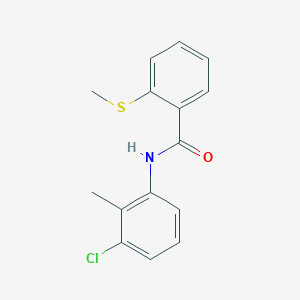
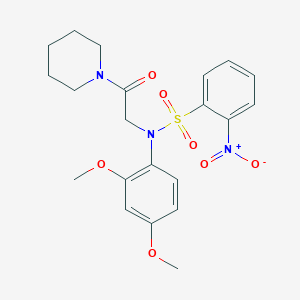
![(2E,4Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-bromophenyl)-5-chloropenta-2,4-dienenitrile](/img/structure/B4913525.png)
![ethyl 2-amino-5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4913526.png)
![6-(3,4-diethoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4913527.png)
![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4913536.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4913540.png)
